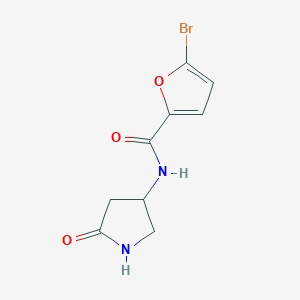

5-bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c10-7-2-1-6(15-7)9(14)12-5-3-8(13)11-4-5/h1-2,5H,3-4H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHWEUJVBJWDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with 3-aminopyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

5-bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

5-bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects :

- The imidazopyridine substituent in compound 84 () confers high synthetic yield (81%) and Nurr1 agonist activity, likely due to its planar aromatic structure enhancing receptor binding .

- The 4-formylphenyl group in compound 27 () reduces yield (18%) but introduces a reactive aldehyde, which may participate in further derivatization or modulate MMP-13 inhibition .

- The 5-oxopyrrolidin group in the target compound is a cyclic amide, offering superior solubility and hydrogen-bonding capacity compared to aromatic substituents.

Functional Group Impact :

- Carboxamide vs. Carbohydrazide : Compound 27 (carboxamide) and the carbohydrazide analog () differ in their hydrogen-bonding and metabolic stability. Hydrazides (e.g., ) are prone to hydrolysis, whereas carboxamides exhibit greater stability, influencing their therapeutic applicability .

Physicochemical and Pharmacokinetic Properties

- Solubility : The 5-oxopyrrolidin group in the target compound likely improves aqueous solubility compared to the lipophilic imidazopyridine (compound 84 ) or formylphenyl (compound 27 ) groups.

- Stability : The cyclic amide in the target compound may resist metabolic degradation better than the hydrazide () or formyl groups (compound 27 ) .

Biological Activity

5-Bromo-N-(5-oxopyrrolidin-3-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : Bromination of a suitable furan precursor using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the 2-position.

- Synthesis of the Pyrrolidinone Moiety : Cyclization reactions involving appropriate amines and carbonyl compounds are employed to create the cyclized pyrrolidinone structure.

- Amide Bond Formation : The final step involves coupling the brominated furan with the pyrrolidinone moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit notable anticancer properties. In vitro tests against A549 human lung adenocarcinoma cells revealed that certain derivatives significantly reduced cell viability compared to control treatments like cisplatin . The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy while minimizing toxicity to non-cancerous cells.

Table 1: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Cisplatin | 10 | Low |

| Compound A (similar structure) | 20 | Moderate |

Note: TBD = To Be Determined based on further studies.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The presence of the pyrrolidinone moiety is believed to enhance the interaction with bacterial targets, potentially leading to effective inhibition of growth .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | TBD |

| Klebsiella pneumoniae | TBD |

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and survival pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism or bacterial survival.

- Receptor Modulation : It may modulate receptor activity associated with apoptosis or inflammatory responses.

Further research is necessary to clarify these mechanisms and identify specific targets within cellular pathways .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:

- Anticancer Studies : A study involving a series of 5-oxopyrrolidine derivatives showed promising results in reducing tumor growth in animal models when administered at specific dosages.

- Antimicrobial Efficacy : Another investigation focused on the effectiveness of these compounds against resistant bacterial strains, demonstrating significant activity that warrants further clinical exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.